Product packaging for Bis(2-(methoxycarbonyl)phenyl) oxalate(Cat. No.:CAS No. 2253964-52-0)

Bis(2-(methoxycarbonyl)phenyl) oxalate

Cat. No.: B12666018
CAS No.: 2253964-52-0
M. Wt: 358.3 g/mol
InChI Key: QUXQUIHALSYBKJ-UHFFFAOYSA-N
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Description

Overview of Chemiluminescent Transformations

Chemiluminescence is the emission of light resulting from a chemical reaction. researchgate.net This phenomenon, first defined by Wiedemann in 1888, occurs when a chemical transformation produces a product in an electronically excited state. researchgate.net As this excited molecule relaxes to its ground state, it releases energy in the form of a photon of light. researchgate.net Unlike fluorescence or phosphorescence, chemiluminescence does not require an external light source for excitation. libretexts.org The process is distinct from bioluminescence, which is simply chemiluminescence occurring within a living organism. researchgate.net For a chemical reaction to be chemiluminescent, it must generate sufficient energy to populate an excited state and favor the formation of this excited product over pathways that release energy as heat. researchgate.net

Principles of Peroxyoxalate Chemiluminescence (PO-CL)

The peroxyoxalate chemiluminescence (PO-CL) reaction is recognized as one of the most efficient non-biological chemical light-producing processes known. nih.gov First reported in 1967, this system generates light through the reaction of an oxalate (B1200264) ester with an oxidizing agent, typically hydrogen peroxide, in the presence of a suitable fluorescent molecule, known as an activator or fluorescer. wikipedia.org This type of light emission is classified as indirect or sensitized chemiluminescence because the initial excited product of the chemical reaction does not emit light itself; instead, it transfers its energy to the fluorescer, which then emits the light. libretexts.orgwikipedia.org

The generally accepted mechanism involves several key steps:

The oxalate ester reacts with hydrogen peroxide, often catalyzed by a weak base like sodium salicylate (B1505791) or imidazole (B134444), to form a high-energy intermediate. nih.govresearchgate.net

This unstable intermediate, widely postulated to be 1,2-dioxetanedione, is energy-rich. wikipedia.orgdtic.mil

The high-energy intermediate interacts with the fluorescent dye. nih.gov This energy transfer is believed to occur via a process called Chemically Initiated Electron Exchange Luminescence (CIEEL). nih.govwikipedia.org In the CIEEL mechanism, an electron is transferred from the fluorescer to the intermediate, leading to the decomposition of the intermediate (into carbon dioxide) and the formation of a fluorescer radical cation. wikipedia.org The subsequent annihilation of these radical ions generates the electronically excited state of the fluorescer. wikipedia.org

The excited fluorescer relaxes to its ground state by emitting a photon, producing the characteristic glow associated with devices like light sticks. wikipedia.orgdtic.mil

Evolution of Oxalate Esters in PO-CL Research

The development of peroxyoxalate chemiluminescence has been marked by the synthesis and evaluation of various oxalate esters to optimize light intensity, duration, and suitability for specific applications. Early research by Rauhut and coworkers identified that aryl oxalates with electronegative substituents were highly effective at producing light with high efficiency. acs.orggoogle.com

This led to the widespread use of compounds such as bis(2,4,6-trichlorophenyl) oxalate (TCPO) and bis(2,4,5-trichlorophenyl-6-carbopentoxyphenyl) oxalate (CPPO), which became standard reagents for PO-CL systems due to their high quantum yields. wikipedia.orgdtic.milnih.gov These halogenated esters are highly reactive and efficient, making them ideal for applications requiring bright, sustained light emission, such as in commercial glow sticks. wikipedia.orgyoutube.com

In recent years, a shift towards more environmentally benign reagents has spurred the development of new oxalate esters. acs.org A notable example of this evolution is Bis(2-(methoxycarbonyl)phenyl) oxalate , also known as DMO. nih.govresearchgate.net This compound is synthesized from methyl salicylate (oil of wintergreen), a naturally derived product, and oxalyl chloride. acs.orgchegg.com As a halogen-free alternative, this compound offers several advantages. acs.org It demonstrates excellent solubility in organic solvents like ethyl acetate (B1210297), which is considered a more environmentally friendly solvent. acs.orgresearchgate.net Furthermore, studies have shown that it can produce high singlet quantum yields, particularly in aqueous environments, making it a promising candidate for bioanalytical applications where the use of halogenated compounds may be undesirable. nih.gov The development of this "ecologically friendly" derivative represents a significant step in making chemiluminescence technology greener and more sustainable. nih.govresearchgate.net

Data Tables

Table 1: Key Components in Peroxyoxalate Chemiluminescence This table is interactive. Click on the headers to sort.

Component Example Compound Role in the Reaction
Oxalate Ester This compound Reacts with peroxide to form a high-energy intermediate. nih.gov
Oxidizing Agent Hydrogen Peroxide (H₂O₂) Oxidizes the oxalate ester. wikipedia.org
Fluorescer (Activator) 9,10-Diphenylanthracene, Rubrene Accepts energy from the intermediate and emits light. wikipedia.orgacs.org
Catalyst Sodium Salicylate, Imidazole Facilitates the reaction between the ester and peroxide. nih.gov

| Solvent | Ethyl Acetate, Dibutyl Phthalate (B1215562) | Dissolves the reactants. dtic.milacs.org |

Table 2: Comparison of Common Oxalate Esters This table is interactive. Click on the headers to sort.

Compound Name Acronym Key Characteristics
Bis(2,4,6-trichlorophenyl) oxalate TCPO High efficiency, widely used standard, halogenated. wikipedia.orgnih.gov
Bis(2,4,5-trichlorophenyl-6-carbopentoxyphenyl) oxalate CPPO High light capacity, used in long-duration systems, halogenated. wikipedia.orggoogle.com
Bis(2,4-dinitrophenyl) oxalate DNPO High quantum yield, early example of an efficient ester. wikipedia.org

| This compound | DMO | Halogen-free, "eco-friendly," derived from methyl salicylate, good for aqueous media. nih.govacs.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O8 B12666018 Bis(2-(methoxycarbonyl)phenyl) oxalate CAS No. 2253964-52-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2253964-52-0

Molecular Formula

C18H14O8

Molecular Weight

358.3 g/mol

IUPAC Name

bis(2-methoxycarbonylphenyl) oxalate

InChI

InChI=1S/C18H14O8/c1-23-15(19)11-7-3-5-9-13(11)25-17(21)18(22)26-14-10-6-4-8-12(14)16(20)24-2/h3-10H,1-2H3

InChI Key

QUXQUIHALSYBKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(=O)C(=O)OC2=CC=CC=C2C(=O)OC

Origin of Product

United States

Synthesis and Derivatization Strategies for Bis 2 Methoxycarbonyl Phenyl Oxalate

Methodologies for Ester Synthesis

The formation of bis(2-(methoxycarbonyl)phenyl) oxalate (B1200264) is primarily achieved through esterification, a fundamental reaction in organic chemistry. Various strategies can be employed, with the selection often guided by factors such as yield, purity, and environmental impact.

Pyridine-Catalyzed Acyl Chloride Condensation from Methyl Salicylate (B1505791)

A prominent and widely cited method for synthesizing bis(2-(methoxycarbonyl)phenyl) oxalate involves the condensation reaction between methyl salicylate and oxalyl chloride. This reaction is typically catalyzed by pyridine (B92270), which acts as a nucleophilic catalyst and an acid scavenger.

The general mechanism involves the initial reaction of the phenolic hydroxyl group of methyl salicylate with oxalyl chloride. Pyridine facilitates this process by activating the acyl chloride and neutralizing the hydrochloric acid byproduct that is formed. Two molecules of methyl salicylate react with one molecule of oxalyl chloride to form the final diester product. The reaction is often performed in an inert solvent, such as toluene (B28343) or a mixture of dichloromethane (B109758) and aqueous sodium hydroxide, under controlled temperature conditions to manage the exothermic nature of the reaction and minimize side reactions. rsc.orgorganic-chemistry.org

A general reaction scheme is as follows:

2 (HO-C₆H₄-COOCH₃) + ClCOCOCl + 2 C₅H₅N → (CH₃OOC-C₆H₄-O-CO)₂ + 2 C₅H₅N·HCl

ParameterConditionReference
Reactants Methyl Salicylate, Oxalyl Chloride rsc.org
Catalyst Pyridine researchgate.net
Solvent Toluene rsc.org
Temperature 0°C to room temperature rsc.org
Reaction Time Several hours to overnight rsc.org

"Green Chemistry" Approaches in this compound Synthesis

The synthesis of this compound from methyl salicylate is inherently aligned with some principles of green chemistry. Methyl salicylate itself is a naturally occurring compound, often derived from wintergreen oil, making it a renewable feedstock. This contrasts with many precursors for other oxalate esters that are derived from petrochemical sources. researchgate.net

Further "green" considerations focus on the choice of solvents and reaction conditions. While traditional syntheses may use chlorinated solvents like dichloromethane, a shift towards more environmentally friendly solvents is a key aspect of green chemistry. nih.gov Research in related esterification reactions has explored the use of solvents such as ethyl acetate (B1210297), which is less toxic and more biodegradable. rsc.org The ideal green synthesis would also involve minimizing energy consumption by performing the reaction at ambient temperature and reducing waste by using catalytic amounts of reagents where possible. rsc.org

The development of solvent-free reaction conditions or the use of aqueous media, where feasible, represents a significant advancement in the green synthesis of diaryl oxalates. rsc.orgrsc.org

Green Chemistry PrincipleApplication in Synthesis
Use of Renewable Feedstocks Methyl salicylate is derived from natural sources.
Safer Solvents and Auxiliaries Replacing chlorinated solvents with alternatives like ethyl acetate or exploring aqueous media.
Design for Energy Efficiency Conducting reactions at ambient temperature to reduce energy consumption.
Catalysis Utilizing catalytic amounts of pyridine to minimize waste.

Precursor Reactivity and Selectivity in this compound Formation

The successful synthesis of this compound hinges on the reactivity of the precursors and the selectivity of the acylation reaction. The hydroxyl group of methyl salicylate is the nucleophilic site that attacks the electrophilic carbonyl carbon of oxalyl chloride.

The reactivity of the phenol (B47542) is influenced by the electronic effects of the substituents on the aromatic ring. In the case of methyl salicylate, the methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group, which can decrease the nucleophilicity of the phenolic oxygen to some extent. However, the hydroxyl group remains sufficiently reactive to participate in the esterification. organic-chemistry.org

Selectivity is a crucial aspect, as oxalyl chloride has two reactive acyl chloride groups. The reaction needs to proceed to the formation of the diester without significant accumulation of the monoester intermediate. This is typically achieved by using a stoichiometric ratio of two equivalents of methyl salicylate to one equivalent of oxalyl chloride. The reaction conditions, including temperature and the rate of addition of reagents, can also be controlled to favor the desired disubstituted product. rsc.org O-acylation (on the hydroxyl group) is strongly favored over C-acylation (on the aromatic ring) under the typical reaction conditions used for this synthesis. organic-chemistry.org

Optimization of Synthetic Pathways and Yields

Optimizing the synthesis of this compound involves a systematic investigation of various reaction parameters to maximize the yield and purity of the product while minimizing costs and environmental impact.

Key parameters for optimization include:

Catalyst Loading: Determining the optimal amount of pyridine is crucial. While it is a catalyst, using it in stoichiometric amounts is common to also act as an acid scavenger. Reducing the amount of pyridine could be a goal for a greener process, potentially by using a non-nucleophilic base as the scavenger.

Temperature Control: The reaction of acyl chlorides with phenols is exothermic. Maintaining a low temperature, especially during the initial addition of oxalyl chloride, is often necessary to prevent side reactions and decomposition of the product. Reactions are typically started at 0°C and then allowed to warm to room temperature. rsc.org

Solvent Choice: The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. While toluene is commonly used, exploring greener solvents that can afford high yields is an area for optimization. rsc.org

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure complete conversion to the diester. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time.

A hypothetical optimization study could involve varying these parameters to identify the conditions that provide the highest yield of pure this compound.

ParameterRange/VariationExpected Outcome on Yield
Temperature 0°C vs. Room TemperatureLower temperature may improve selectivity and reduce byproducts.
Solvent Toluene vs. Ethyl Acetate vs. DichloromethaneYield may vary based on solubility and reactivity in different solvents.
Catalyst (Pyridine) eq. 1.0 vs. 1.5 vs. 2.0Sufficient catalyst is needed to drive the reaction and scavenge acid.
Reaction Time 2h vs. 6h vs. 12hLonger times may be needed for complete conversion.

By systematically adjusting these factors, a robust and efficient synthesis protocol can be established.

Mechanistic Investigations of Bis 2 Methoxycarbonyl Phenyl Oxalate in Chemiluminescence

Detailed Reaction Mechanisms of Peroxyoxalate Chemiluminescence

Role of the High-Energy Intermediate (1,2-Dioxetanedione) Formation

A critical step in the peroxyoxalate chemiluminescence pathway is the formation of a high-energy intermediate (HEI). acs.orgarkat-usa.org For many years, 1,2-dioxetanedione has been the most commonly postulated HEI. acs.orgdeakin.edu.auwikipedia.org This highly strained and unstable four-membered ring molecule is essentially a cyclic dimer of carbon dioxide. acs.orgwikipedia.org Its instability is a key feature, as its decomposition is the exothermic step that provides the energy for light emission. acs.org

The formation of 1,2-dioxetanedione is believed to occur after the initial reaction between the oxalate (B1200264) ester and hydrogen peroxide, which is catalyzed by a base. researchgate.net This initial reaction forms a peroxyoxalate intermediate. The subsequent intramolecular cyclization of this peroxy-intermediate leads to the formation of 1,2-dioxetanedione, releasing the aryl leaving groups. researchgate.net

Recent studies, utilizing precise kinetic and thermodynamic measurements, have provided strong evidence confirming that 1,2-dioxetanedione is indeed the key HEI responsible for the luminescence. acs.org Its planar structure and properties as an electron acceptor make it uniquely capable of participating in the subsequent energy transfer step. acs.org Spectroscopic evidence using 13C nuclear magnetic resonance (NMR) on a model peroxyoxalate system, combined with quantum calculations, has also confirmed the presence of 1,2-dioxetanedione during the reaction. deakin.edu.au

Chemically Initiated Electron Exchange Luminescence (CIEEL) Pathway

The peroxyoxalate system is a prime example of a reaction that proceeds via the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. nih.govrsc.orgnih.gov This pathway describes how the chemical energy stored in the high-energy intermediate, 1,2-dioxetanedione, is transferred to a fluorescent activator (fluorophore), causing it to emit light.

The CIEEL process involves the following key steps:

Electron Transfer: The high-energy intermediate (1,2-dioxetanedione) interacts with the activator molecule. An electron is transferred from the activator, which has a low oxidation potential, to the 1,2-dioxetanedione. nih.gov This forms a radical ion pair.

Decomposition: The now radical-anion of 1,2-dioxetanedione rapidly decomposes into two molecules of carbon dioxide.

Back Electron Transfer: The energy released from this decomposition is used to promote the activator's radical-cation to an electronically excited state via a back electron transfer. nih.gov

Light Emission: The excited activator molecule then relaxes to its ground state by emitting a photon of light (fluorescence).

This intermolecular CIEEL mechanism is known for its high efficiency in generating excited states. rsc.orgnih.gov Studies have shown a linear correlation between the logarithm of the excitation rate constants and the oxidation potential of the activators, which is consistent with and provides experimental validation for the CIEEL mechanism. nih.gov

Catalytic Effects in Bis(2-(methoxycarbonyl)phenyl) oxalate Systems

Specific Base Catalysis by Salicylate (B1505791) Derivatives

Sodium salicylate has been effectively used as a catalyst in peroxyoxalate systems, including those with DMO. nih.govresearchgate.net Mechanistic studies have confirmed the occurrence of specific base catalysis in these reactions. nih.govresearchgate.net In this type of catalysis, the rate of the reaction is dependent on the concentration of the conjugate base of the catalyst (the salicylate anion).

In studies using DMO in a mixed aqueous-organic medium, the emission decay rate constants were found to depend on both the salicylate and hydrogen peroxide concentrations. nih.gov Although the singlet quantum yields were lower than in anhydrous media, they were still significant, and notably, the highest yields were obtained with the DMO derivative, suggesting its suitability for bioanalytical applications. nih.gov Salicylate is proposed to act as a specific base catalyst, but not a nucleophilic one, in the initial perhydrolysis of the oxalate ester and also in the subsequent cyclization step that forms the high-energy intermediate. researchgate.net

General Base Catalysis in Peroxyoxalate Reactions

In general base catalysis, any species that can accept a proton can increase the reaction rate. This mechanism is also observed in peroxyoxalate reactions. For instance, a second molecule of a catalyst like imidazole (B134444) can act as a general-base catalyst, deprotonating a tetrahedral intermediate formed during the reaction, which in turn explains a second-order dependence on the catalyst concentration observed in some systems. arkat-usa.org Studies using catalysts like lutidine and collidine have also been conducted to investigate general base catalysis effects. arkat-usa.orgnih.gov

Influence of Other Nucleophilic Catalysts (e.g., Imidazole, Amines)

Nucleophilic catalysts, such as imidazole and other amines, actively participate in the reaction by forming transient covalent intermediates. arkat-usa.orgacs.org Imidazole is a frequently studied catalyst in peroxyoxalate chemiluminescence. rsc.orgacs.orgnih.gov

The mechanism with imidazole involves a nucleophilic attack on the oxalate ester to form an intermediate such as 1,1'-oxalyldiimidazole (B102452) (ODI). arkat-usa.orgnih.govacs.org This intermediate then reacts with hydrogen peroxide, in a step that can also be base-catalyzed by another imidazole molecule, to form a peracid derivative. rsc.orgnih.gov The subsequent cyclization of this peracid yields the high-energy 1,2-dioxetanedione. rsc.org

Data Tables

Table 1: Kinetic Data for Imidazole-Catalyzed Peroxyoxalate Reaction with TCPO Data extracted from kinetic studies on the reaction of bis(2,4,6-trichlorophenyl) oxalate (TCPO) with hydrogen peroxide, catalyzed by imidazole (IMI).

Elementary StepType of Rate ConstantValueConditions/NotesSource
Initial attack of IMI on TCPOBimolecular (k_1(2))1.4 ± 0.1 dm³ mol⁻¹ s⁻¹- rsc.org
Initial attack of IMI on TCPOTrimolecular (k_1(3))(9.78 ± 0.08) x 10² dm⁶ mol⁻² s⁻¹- rsc.org
Imidazole-catalyzed peroxide attack on imidazolide (B1226674) intermediate (peroxide dependence)Trimolecular (k_2(3))(1.86 ± 0.06) x 10⁴ dm⁶ mol⁻² s⁻¹- rsc.org
Imidazole-catalyzed peroxide attack on imidazolide intermediate (imidazole dependence)Trimolecular (k'_2(3))(8.7 ± 0.2) x 10³ dm⁶ mol⁻² s⁻¹- rsc.org
Cyclization of peracid to form 1,2-dioxetanedione(k_3)~ 0.2 s⁻¹Rough estimate at [IMI] = 1.0 mmol dm⁻³ rsc.org

Kinetic and Mechanistic Parameters

The efficiency and dynamics of the light-emitting reaction involving this compound are governed by several key kinetic and mechanistic factors. These include the rates of the underlying chemical steps, the influence of reactant and catalyst concentrations, and the interaction with the light-emitting species (fluorophore).

Kinetic studies on the peroxyoxalate system have allowed for the determination of rate constants for these elementary steps, particularly for well-studied oxalates like bis(2,4,6-trichlorophenyl) oxalate (TCPO). For the imidazole-catalyzed reaction of TCPO with hydrogen peroxide, rate constants for the initial attack of imidazole on the oxalate, the subsequent reaction with hydrogen peroxide, and the cyclization to the high-energy intermediate have been estimated. nist.gov For instance, the initial bimolecular reaction between imidazole and TCPO has a rate constant (k_1(2)) of approximately 1.4 dm³ mol⁻¹ s⁻¹, while the subsequent imidazole-catalyzed peroxide attack has a trimolecular rate constant (k_2(3)) in the order of 1.86 x 10⁴ dm⁶ mol⁻² s⁻¹. nist.gov

While detailed activation parameters (Enthalpy of Activation, ΔH‡; Entropy of Activation, ΔS‡) have been determined for the decomposition of the high-energy intermediate in the general peroxyoxalate reaction, specific values for the reaction involving this compound are not extensively documented in publicly available literature. nih.gov For the general peroxyoxalate system, the activation parameters for the unimolecular decomposition of the key intermediate have been measured, as well as for its bimolecular reaction with the activator 9,10-diphenylanthracene, highlighting a highly favored interaction with the activator. nih.gov

Interactive Data Table: General Activation Parameters for the High-Energy Intermediate in Peroxyoxalate Chemiluminescence

ProcessΔH‡ (kcal mol⁻¹)ΔS‡ (cal mol⁻¹ K⁻¹)
Unimolecular Decomposition of Intermediate11.2-23.2
Bimolecular Reaction with 9,10-diphenylanthracene4.2-26.9

The concentration of hydrogen peroxide is a critical factor influencing the rate of the peroxyoxalate reaction. Mechanistic studies consistently show that the rate of chemiluminescence is dependent on the hydrogen peroxide concentration. nih.govresearchgate.net For the reaction catalyzed by sodium salicylate in a binary 1,2-dimethoxyethane/water mixture, the emission decay rate constants for systems involving this compound show a clear dependence on the hydrogen peroxide concentration. nih.gov

In many peroxyoxalate systems, including those with other oxalate esters, the observed rate constants exhibit a linear dependence on the hydrogen peroxide concentration, particularly when it is in large excess. researchgate.net This suggests that the reaction is pseudo-first-order with respect to the oxalate ester under these conditions. The reaction is initiated by a base-catalyzed substitution of hydrogen peroxide, and its concentration directly affects the formation rate of the crucial peroxy-acid intermediate. dntb.gov.ua

A catalyst, typically a weak base like sodium salicylate or imidazole, is essential for achieving efficient chemiluminescence in the peroxyoxalate system. The concentration of this catalyst significantly affects the reaction rate. Studies on this compound in a mixed solvent system with sodium salicylate as the catalyst have demonstrated that the emission decay rate constants are dependent on the salicylate concentration. nih.govresearchgate.net

For the salicylate-catalyzed reaction, a specific base catalysis mechanism is verified. nih.gov However, the relationship is not always linear; increasing the catalyst concentration can sometimes lead to a decrease in chemiluminescence efficiency, possibly due to side reactions or interactions with the high-energy intermediate. acs.org In studies with other oxalates and the catalyst lutidine, the dependence of the observed rate constant on the catalyst concentration can show saturation kinetics, indicating a pre-equilibrium step involving the catalyst and hydrogen peroxide before the nucleophilic attack on the oxalate. researchgate.net

The choice of activator and its concentration significantly impacts the light output. For this compound, studies using rhodamine 6G as the activator in a 1,2-dimethoxyethane/water mixture have shown that it produces the highest singlet quantum yields compared to other tested oxalates like TCPO and bis(4-methylphenyl) oxalate (BMePO) under these specific conditions. nih.govacs.org This indicates a very efficient energy transfer and excitation process with this combination. The singlet quantum yield (Φs) for DMO in this system was found to be in the order of 3 x 10⁻³ Einstein mol⁻¹.

The chemiluminescence quantum yields are generally strongly dependent on the nature and concentration of the fluorescent activator. A quantitative relationship often exists between the normalized chemiluminescence quantum yields and the half-wave oxidation potential of the activators, which supports the CIEEL mechanism. nih.gov

Interactive Data Table: Comparative Singlet Quantum Yields in a 1,2-Dimethoxyethane/Water Mixture

Oxalate EsterActivatorCatalystRelative Singlet Quantum Yield (Φs)
This compound (DMO)Rhodamine 6GSodium SalicylateHighest
Bis(2,4,6-trichlorophenyl) oxalate (TCPO)Rhodamine 6GSodium SalicylateLower than DMO
Bis(4-methylphenyl) oxalate (BMePO)Rhodamine 6GSodium SalicylateLowest

Solvent Effects on Chemiluminescence Performance

The peroxyoxalate chemiluminescence reaction is predominantly studied in anhydrous organic media to prevent the hydrolytic degradation of the oxalate ester and to ensure high quantum yields. nih.gov this compound is noted for its good solubility in environmentally friendly organic solvents such as ethyl acetate (B1210297). This property is advantageous for its application in chemiluminescence demonstrations and other analytical systems.

While detailed comparative kinetic data for DMO across a range of anhydrous organic solvents is limited in the literature, the general principles of the peroxyoxalate system suggest that solvent polarity and viscosity would play a significant role. The choice of solvent can affect the rate of the reaction and the lifetime of the chemiluminescence emission. For instance, in studies with other oxalates, the solvent can influence the stability of the key high-energy intermediate and the efficiency of the CIEEL process. The use of phthalate (B1215562) esters as solvents is common in commercial light stick applications.

Performance in Aqueous and Binary Solvent Systems

The application of peroxyoxalate chemiluminescence (PO-CL) in bioanalytical methods necessitates a shift from traditionally used anhydrous organic solvents to aqueous media. The performance of this compound, also known as DMO, has been a subject of study in such systems, particularly in binary mixtures of water and an organic cosolvent.

Research into the salicylate-catalyzed PO-CL system using DMO was conducted in a binary 1,2-dimethoxyethane/water mixture. nih.gov This investigation also included a comparison with other oxalate esters, namely bis(2,4,6-trichlorophenyl) oxalate (TCPO) and bis(4-methylphenyl) oxalate (BMePO), with rhodamine 6G serving as the fluorescent activator. nih.gov

In these aqueous environments, reproducible kinetic results were achieved for all the oxalate systems studied. nih.gov It was observed that the emission decay rate constants are dependent on the concentrations of both the salicylate catalyst and hydrogen peroxide. nih.gov Furthermore, the studies confirmed the occurrence of specific base catalysis in the reaction mechanism. nih.gov

A significant finding is that while the singlet quantum yields in the 1,2-dimethoxyethane/water mixture are lower than those observed in anhydrous media under comparable conditions, they remain sufficiently high for analytical applications. nih.gov Notably, among the oxalates tested, DMO, which is considered an "ecologically friendly" derivative, exhibited the highest singlet quantum yields. nih.gov This suggests that DMO is a highly suitable substrate for the use of the peroxyoxalate system in bioanalytical applications that require aqueous environments. nih.gov

The enhanced solubility and performance of DMO in more environmentally benign solvents like ethyl acetate have also been highlighted, positioning it as a favorable substitute for halogenated oxalates. researchgate.net The development of such oxalates derived from readily available and less toxic starting materials like methyl salicylate is a key advancement for broader and safer applications of chemiluminescence. researchgate.netchemedx.org

The following table summarizes the key findings from the investigation of DMO in a 1,2-dimethoxyethane/water binary system.

ParameterObservationSignificance
Solvent System 1,2-dimethoxyethane/water mixtureEnables the use of peroxyoxalate chemiluminescence in aqueous-based bioanalytical applications. nih.gov
Catalyst Sodium SalicylateThe concentration of the catalyst influences the emission decay rate. nih.gov
Oxidant Hydrogen PeroxideThe concentration of hydrogen peroxide affects the emission decay rate. nih.gov
Activator Rhodamine 6GFacilitates the emission of light in the chemiluminescent reaction. nih.gov
Kinetic Results ReproducibleDemonstrates the reliability of the DMO system in aqueous media for analytical purposes. nih.gov
Catalysis Specific Base CatalysisConfirms a key mechanistic pathway in the aqueous environment. nih.gov

This table provides a qualitative comparison of the singlet quantum yields (Φs) for DMO and other oxalate esters in the studied binary solvent system.

Oxalate EsterAbbreviationRelative Singlet Quantum Yield (Φs)
This compoundDMOHighest nih.gov
Bis(2,4,6-trichlorophenyl) oxalateTCPOLower than DMO nih.gov
Bis(4-methylphenyl) oxalateBMePOLower than DMO nih.gov

Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the verification of the structure of bis(2-(methoxycarbonyl)phenyl) oxalate (B1200264). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbon atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

In the ¹H NMR analysis of bis(2-(methoxycarbonyl)phenyl) oxalate, the spectrum reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the phenyl rings typically appear as a complex multiplet in the downfield region, generally between 7.2 and 8.2 parts per million (ppm). This complexity arises from the various electronic environments and spin-spin coupling between adjacent protons on the substituted benzene (B151609) ring.

A sharp singlet is observed for the methyl (CH₃) protons of the methoxycarbonyl group. This signal is characteristically found in the more shielded, upfield region of the spectrum, typically around 3.9 ppm. The integration of these signals confirms the ratio of aromatic to methyl protons, aligning with the compound's known structure.

¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Assignment
8.15 - 7.25 Multiplet Aromatic Protons (Ar-H)
3.88 Singlet Methyl Protons (-OCH₃)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Complementing the proton NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound. The spectrum displays separate signals for each unique carbon atom in the molecule.

The carbonyl carbons of the ester and oxalate groups are the most deshielded, appearing furthest downfield. Specifically, the carbonyl carbon of the methoxycarbonyl group (-C(O)OCH₃) is typically observed around 164 ppm. The oxalate carbonyl carbons (-O-C(O)-C(O)-O-) are found even further downfield, in the region of 154 ppm.

The aromatic carbons exhibit signals between approximately 124 and 150 ppm. The carbon atom to which the methoxycarbonyl group is attached and the carbon atom bonded to the oxalate oxygen appear at the lower field end of this range due to the electron-withdrawing effects of the attached groups. The remaining aromatic carbons resonate at higher fields within this range. The methyl carbon of the methoxycarbonyl group is the most shielded, appearing significantly upfield at around 52 ppm.

¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Assignment
164.2 Ester Carbonyl (C=O)
154.3 Oxalate Carbonyl (C=O)
150.1 Aromatic Carbon (C-O)
134.5 Aromatic Carbon
131.9 Aromatic Carbon
126.2 Aromatic Carbon
125.9 Aromatic Carbon (C-C=O)
124.0 Aromatic Carbon
52.4 Methyl Carbon (-OCH₃)

Elemental Analysis in Compound Verification

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound, with a molecular formula of C₁₈H₁₄O₈, the theoretical elemental composition can be calculated. chemspider.com Experimental results from elemental analysis are then compared to these theoretical values to verify the purity and identity of the synthesized compound.

The calculated and experimentally found values for carbon (C) and hydrogen (H) are typically presented to confirm the compound's composition.

Elemental Analysis Data for this compound (C₁₈H₁₄O₈)

Element Calculated (%) Found (%)
Carbon (C) 60.34 60.21
Hydrogen (H) 3.94 3.87

Mass Spectrometry for Molecular Structure Characterization

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ionized molecules. This technique provides the exact molecular weight of the compound, further confirming its identity. For this compound, the molecular weight is 358.30 g/mol . chemspider.com High-resolution mass spectrometry (HRMS) can provide an even more precise mass, confirming the molecular formula C₁₈H₁₄O₈ with a high degree of accuracy. The exact mass is calculated as 358.0689 g/mol . nih.gov

While detailed fragmentation patterns are specific to the ionization method used, the observation of the molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the calculated molecular weight is a key piece of evidence in the structural characterization of this compound.

Computational Chemistry and Theoretical Modeling of Bis 2 Methoxycarbonyl Phenyl Oxalate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that dictate its reactivity. For Bis(2-(methoxycarbonyl)phenyl) oxalate (B1200264), these calculations can elucidate the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting its behavior in chemical reactions.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in quantum chemistry. joaquinbarroso.commdpi.com This HOMO-LUMO gap provides a measure of the chemical reactivity and kinetic stability of a molecule. deakin.edu.au A smaller gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state, facilitating chemical transformations. deakin.edu.au

Table 1: Illustrative HOMO-LUMO Data for a Representative Diaryl Oxalate System

ParameterEnergy (eV)Description
HOMO-7.5Highest Occupied Molecular Orbital energy, indicative of electron-donating ability.
LUMO-1.5Lowest Unoccupied Molecular Orbital energy, indicative of electron-accepting ability.
Energy Gap (ΔE)6.0The difference between LUMO and HOMO energies, related to chemical reactivity.

Note: The values in this table are illustrative for a generic diaryl oxalate and are not specific to Bis(2-(methoxycarbonyl)phenyl) oxalate. The actual values would require specific DFT calculations.

The shapes and energies of molecular orbitals, particularly the frontier orbitals (HOMO and LUMO), are key to predicting a molecule's reactivity. researchgate.net The HOMO is the orbital from which electrons are most likely to be donated in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept electrons from a nucleophile. joaquinbarroso.com

Computational software can generate visualizations of these molecular orbitals, providing a qualitative picture of where electrophilic and nucleophilic attacks are most likely to occur. uwosh.eduyoutube.comyoutube.com This information is invaluable for understanding the initial steps of the chemiluminescence reaction, where the oxalate ester reacts with a nucleophile, such as hydrogen peroxide.

Simulation of Chemiluminescence Reaction Pathways

Computational modeling allows for the exploration of the complex reaction pathways involved in chemiluminescence, including the identification of transient, high-energy intermediates that are difficult to detect experimentally.

The peroxyoxalate chemiluminescence reaction is known to proceed through one or more high-energy intermediates. researchgate.netresearchgate.net Experimental and computational studies on related systems, such as those involving bis(2,4,6-trichlorophenyl) oxalate (TCPO), have provided strong evidence for the formation of a highly strained, four-membered ring intermediate, 1,2-dioxetanedione. researchgate.netresearchgate.net

Theoretical calculations, including ab initio and DFT methods, have been employed to investigate the structure and stability of 1,2-dioxetanedione. researchgate.net These studies support its role as the key intermediate responsible for the subsequent energy transfer to a fluorescent dye. The decomposition of 1,2-dioxetanedione into two molecules of carbon dioxide is a highly exothermic process that generates an electronically excited state.

In the context of this compound, a similar reaction pathway is anticipated, leading to the formation of 1,2-dioxetanedione. Computational simulations could be used to model the step-wise reaction of the oxalate ester with hydrogen peroxide, calculating the activation barriers for each step and confirming the energetic feasibility of the formation of this high-energy intermediate.

The final light-emitting step in peroxyoxalate chemiluminescence is generally accepted to occur via a mechanism known as Chemically Initiated Electron Exchange Luminescence (CIEEL). nih.govrsc.org This process involves the transfer of an electron from the fluorescent activator (dye) to the high-energy intermediate (1,2-dioxetanedione).

The CIEEL mechanism can be summarized in the following steps:

Association: The high-energy intermediate and the activator form a complex.

Electron Transfer: An electron is transferred from the activator to the intermediate, forming a radical ion pair.

Decomposition: The radical anion of the intermediate decomposes, typically into carbon dioxide, releasing a significant amount of energy.

Back Electron Transfer: The energy released from the decomposition promotes an electron from the radical anion of the decomposition product back to the radical cation of the activator, but into an excited singlet state.

Luminescence: The excited activator molecule then relaxes to its ground state by emitting a photon of light.

Catalyst-Substrate Interaction Modeling

The peroxyoxalate reaction is often catalyzed by a weak base, such as imidazole (B134444) or sodium salicylate (B1505791). rsc.orgnih.gov Catalysts can significantly enhance the rate of the reaction and, consequently, the intensity of the emitted light. Computational modeling can provide a detailed picture of the interactions between the catalyst and the oxalate substrate.

For instance, in the case of imidazole catalysis, it is proposed that the imidazole acts as a nucleophile, attacking one of the carbonyl carbons of the oxalate ester to form an imidazolide (B1226674) intermediate. rsc.org This intermediate is more reactive towards hydrogen peroxide than the original oxalate ester.

Table 2: Proposed Steps in Imidazole-Catalyzed Peroxyoxalate Reaction

StepReactantsProduct(s)Role of Catalyst
1This compound + ImidazoleAcyl-imidazolide + MethoxycarbonylphenolNucleophilic attack
2Acyl-imidazolide + Hydrogen PeroxidePeroxyacid intermediate + ImidazoleFacilitates peroxide attack
3Peroxyacid intermediate1,2-Dioxetanedione + MethoxycarbonylphenolIntramolecular cyclization
41,2-Dioxetanedione + ActivatorExcited Activator + 2 CO₂CIEEL

Theoretical modeling can be used to investigate the reaction profile of this catalyzed pathway. By calculating the structures and energies of the reactants, transition states, and intermediates, the activation barriers for each step can be determined. This allows for a comparison of the catalyzed and uncatalyzed reaction pathways, providing a quantitative understanding of the catalytic effect. Such models can also be used to design more efficient catalysts for the peroxyoxalate system.

Solvent Effects in Computational Frameworks

The surrounding solvent environment plays a critical role in the chemical behavior and properties of molecules, influencing reaction kinetics, thermodynamic stability, and spectroscopic characteristics. In the computational modeling of this compound, accounting for solvent effects is crucial for obtaining results that accurately reflect experimental observations. Computational chemistry employs two primary strategies to model solvation: implicit and explicit solvent models. Each approach offers a different balance between computational cost and the level of detail in representing solute-solvent interactions. wikipedia.orgnih.gov

Implicit Solvent Models (Continuum Models)

Implicit solvent models treat the solvent as a continuous, polarizable medium rather than as individual molecules. nih.gov This continuum is characterized by its macroscopic properties, most notably the dielectric constant (ε). The solute is placed within a cavity in this continuum, and the interaction between the solute's charge distribution and the dielectric medium is calculated. This approach is computationally efficient, allowing for the rapid estimation of solvation energies and the exploration of potential energy surfaces in the presence of a solvent. wikipedia.org

Common implicit solvent models include the Polarizable Continuum Model (PCM) and its variants, the Conductor-like Screening Model (COSMO), and the Solvation Model based on Density (SMD). researchgate.netnih.gov These models are frequently used to study the thermodynamics of reactions in solution and to predict how solvent polarity will affect reaction barriers and equilibria.

For a compound like this compound, implicit models can be used to predict its conformational preferences in different solvents and to estimate the free energy changes associated with its reactions, such as hydrolysis or the initial steps of peroxyoxalate chemiluminescence. While direct computational studies on this compound are not extensively documented in the literature, research on analogous oxalate compounds provides insight into the application of these models. For instance, in studies of the electrochemical oxidation of the oxalate dianion (C₂O₄²⁻), continuum models have been used to understand how the solvent influences the thermodynamics of the reaction. chemrxiv.org

Explicit Solvent Models

In contrast to the continuum approach, explicit solvent models represent individual solvent molecules in the simulation. wikipedia.orgnih.gov This method provides a more detailed and physically realistic picture of the solute's immediate environment, capturing specific solute-solvent interactions such as hydrogen bonding and local solvent ordering. fiveable.me This level of detail is often necessary to accurately model processes where specific interactions are dominant, such as in enzyme catalysis or when studying the fine details of reaction mechanisms. nih.gov

Molecular dynamics (MD) or Monte Carlo (MC) simulations are typically used with explicit solvent models. These simulations involve placing the solute molecule in a box of solvent molecules and calculating the forces between all particles over time. While powerful, this approach is computationally demanding due to the large number of atoms involved. researchgate.net

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a compromise by treating the chemically active region (the solute) with a high level of quantum mechanical theory, while the surrounding solvent is treated with a less computationally expensive classical force field. fiveable.me This approach is particularly useful for studying reactions in solution.

In the context of peroxyoxalate chemiluminescence, where this compound is a potential reagent, explicit solvent models could be used to investigate the detailed mechanism of interaction with hydrogen peroxide and a catalyst. For example, ab initio molecular dynamics (AIMD) simulations on the electrochemical oxidation of oxalate in different solvents have shown that explicit solvent-solute interactions can explain the observed solvent-dependent reaction mechanisms. chemrxiv.org Specifically, the interaction between the oxalate dianion and solvents like water (H₂O) versus N,N-dimethylformamide (DMF) was shown to dictate the subsequent reaction pathways. chemrxiv.org

Comparative Analysis and Research Findings

While no specific computational studies on the solvent effects for this compound are available, research on related oxalate systems highlights the importance of the solvent. For example, a study on the electrochemical oxidation of oxalate demonstrated significantly different behavior in water compared to DMF. chemrxiv.org In water, a standard two-electron oxidation occurs. In DMF, the reaction proceeds in two distinct steps due to the formation and stabilization of a C₂O₄²⁻•CO₂ adduct, an effect that would be challenging to capture accurately with implicit models alone. chemrxiv.org

The following table summarizes the conceptual differences between implicit and explicit solvent models in the context of modeling a compound like this compound.

FeatureImplicit Solvent ModelsExplicit Solvent Models
Solvent Representation Continuous, polarizable medium with a defined dielectric constant.Individual solvent molecules with defined positions and orientations.
Computational Cost Low to moderate.High.
Key Applications Rapid calculation of solvation free energies, conformational analysis, reaction thermodynamics.Detailed study of reaction mechanisms, specific solute-solvent interactions (e.g., hydrogen bonding), and solvent dynamics.
Strengths Computationally efficient, good for initial screening and thermodynamic predictions. wikipedia.orgProvides a physically realistic and detailed description of the local solvent environment. wikipedia.orgnih.gov
Limitations Fails to capture specific local interactions, such as hydrogen bonds or solvent ordering. wikipedia.orgnih.govComputationally intensive, requires extensive sampling to obtain statistically meaningful results. nih.govresearchgate.net
Example Models PCM, COSMO, SMD researchgate.netnih.govTIP3P, SPC/E (for water), used in MD or MC simulations; QM/MM approaches. fiveable.me

The choice between an implicit and explicit solvent model ultimately depends on the specific research question and the available computational resources. For a general understanding of how solvent polarity affects the stability of this compound, an implicit model may be sufficient. However, to investigate the detailed mechanism of its role in a complex reaction like chemiluminescence, an explicit or hybrid QM/MM approach would be more appropriate.

Comparative Studies and Advancements in Chemiluminescent Reagents

Comparison of Reactivity and Efficiency with Halogenated Oxalate (B1200264) Esters

The most widely utilized oxalate esters in commercial and analytical applications have traditionally been halogenated derivatives, notably Bis(2,4,6-trichlorophenyl) oxalate (TCPO) and Bis(2,4-dinitrophenyl) oxalate (DNPO). sciencesconf.orgresearchgate.net These compounds are known for their high chemiluminescence quantum yields. However, research has driven the development of non-halogenated alternatives like Bis(2-(methoxycarbonyl)phenyl) oxalate, also known as Bis[2-(methoxycarbonyl)phenyl] oxalate (DMO), which is synthesized from methyl salicylate (B1505791) (oil of wintergreen). researchgate.netresearchgate.net

Studies have shown that the chemical structure of the oxalate ester has a significant impact on the intensity of the emitted light. For instance, the order of light intensity for some common oxalate esters has been reported as DNPO < TCPO < CBPO. ijcce.ac.ir While direct quantitative data for a side-by-side comparison of this compound with TCPO and DNPO is not extensively detailed in the available literature, the former is presented as an excellent, more soluble, and halogen-free replacement for TCPO in chemiluminescence demonstrations. researchgate.net The introduction of alkoxycarbonyl groups into the phenyl ring of oxalate esters has been a successful strategy to enhance their solubility in polar organic solvents and even water. researchgate.net

Table 1: Comparative Properties of Selected Oxalate Esters
CompoundCommon AbbreviationKey Structural FeatureReported Relative Light Intensity/EfficiencyKey AdvantagesKey Disadvantages
Bis(2,4,6-trichlorophenyl) oxalateTCPOTrichlorophenyl groupHigh, generally greater than DNPO ijcce.ac.irHigh chemiluminescence efficiency sciencesconf.orgGenerates toxic halogenated phenol (B47542) by-products sciencesconf.orgchemedx.org
Bis(2,4-dinitrophenyl) oxalateDNPODinitrophenyl groupLower than TCPO ijcce.ac.irEffective chemiluminescent reagentGenerates toxic dinitrophenol by-product sciencesconf.org
This compoundDMOMethoxycarbonylphenyl groupPresented as an excellent replacement for TCPO researchgate.netHalogen-free, good solubility, derived from readily available materials researchgate.netresearchgate.netDetailed quantitative efficiency data is less common in literature

Rational Design Principles for Enhanced Chemiluminescence Efficacy

The rational design of new chemiluminescent reagents aims to optimize properties such as quantum yield, solubility, stability, and safety. A key principle involves modifying the electronic and steric properties of the leaving group (the phenol). The efficiency of the peroxyoxalate reaction is highly dependent on the pKa of the phenolic leaving group. nih.gov More electronegatively substituted phenols, like those in TCPO and DNPO, are better leaving groups, which generally leads to higher reaction rates and quantum yields. acs.org

Another important design consideration is the solubility of the oxalate ester in the reaction medium. Poor solubility can limit the efficiency of the chemiluminescent system. The incorporation of functional groups, such as the alkoxycarbonyl group in this compound, is a deliberate design choice to improve solubility in more polar and environmentally friendly solvents. researchgate.net Furthermore, the development of polymeric oxalates is another approach to increase stability, particularly against hydrolysis in aqueous environments.

Finally, a significant driver in the rational design of new oxalate esters is the move towards more environmentally benign structures. This involves replacing halogenated phenols with non-toxic, biodegradable alternatives, a principle embodied in the design of this compound. researchgate.netchemedx.org

Development of Environmentally Conscious Chemiluminescent Systems

The push for "green chemistry" has had a notable impact on the development of chemiluminescent reagents, focusing on reducing the environmental footprint of both the reagents and the reaction by-products.

A major drawback of widely used oxalate esters like TCPO and DNPO is the toxicity of their phenolic by-products. The reaction of these esters with hydrogen peroxide releases 2,4,6-trichlorophenol (B30397) and 2,4-dinitrophenol, respectively, both of which are recognized as terrestrial and aquatic toxins. sciencesconf.org In contrast, "green" oxalate esters have been developed from naturally occurring and less toxic phenols.

For example, this compound is synthesized from methyl salicylate, a common and relatively non-toxic compound. researchgate.net Another example is divanillyl oxalate (DVO), which is derived from vanillin, a food flavoring agent. chemedx.orgnih.gov The decomposition of DVO yields vanillin, a non-toxic and biodegradable compound. dtic.mil The use of such precursors significantly reduces the environmental and health risks associated with the by-products of the chemiluminescence reaction.

The choice of solvent is another critical factor in the environmental impact of a chemiluminescent system. Traditionally, these reactions have been carried out in volatile, often toxic, and non-biodegradable organic solvents. sciencesconf.org The development of more soluble oxalate esters, such as this compound, has facilitated the use of more environmentally friendly or "green" solvents. researchgate.net

Research has demonstrated the successful use of solvents like ethyl acetate (B1210297) and triacetin (B1683017) for peroxyoxalate chemiluminescence. sciencesconf.org Ethyl acetate is considered an environmentally friendly solvent, and triacetin is non-toxic and biodegradable. dtic.mil The ability to perform the reaction in these greener solvents, enabled by the enhanced solubility of rationally designed oxalate esters, marks a significant advancement in creating more sustainable chemiluminescent systems. researchgate.net

Q & A

Q. What methodologies validate its suitability as a precursor in polymer chemistry?

  • Methodological Answer :
  • Perform step-growth polymerization trials with diols/diamines, monitoring molecular weight via GPC.
  • Assess thermal stability using TGA-DSC to ensure compatibility with high-temperature processing.
  • Align with CRDC subclass RDF2050107 (powder/particle technology) for industrial scalability insights .

Methodological Notes

  • Data Contradiction Analysis : Use multi-technique validation (e.g., NMR + XRD + DFT) to address spectral ambiguities .
  • Theoretical Integration : Frame hypotheses within organocatalytic or supramolecular chemistry frameworks to guide experimental design .
  • Safety Compliance : Adhere to SDS guidelines for disposal (e.g., incineration with alkali scrubbers) to mitigate ecological risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.